molecular formula C26H21FN4 B11227315 7-(4-fluorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-fluorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11227315
M. Wt: 408.5 g/mol
InChI Key: VGQPYIHZXOYXCZ-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with fluorophenyl, phenyl, and phenylethyl groups

Preparation Methods

The synthesis of 7-(4-fluorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Introduction of Substituents: The fluorophenyl, phenyl, and phenylethyl groups are introduced through various substitution reactions. These reactions often require the use of specific reagents and catalysts to achieve the desired substitution pattern.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the compound in high purity.

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors and other advanced techniques to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

7-(4-fluorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

7-(4-fluorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets. It is used in assays to investigate its effects on cellular processes and pathways.

    Medicine: The compound is explored for its potential therapeutic applications. It is investigated for its activity against various diseases, including cancer and infectious diseases.

    Industry: In the industrial sector, the compound is used in the development of new chemical products and processes

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to the activation or inhibition of specific pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

7-(4-fluorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    N-(4-fluorophenyl)-5-phenylthieno(2,3-d)pyrimidin-4-amine: This compound has a similar core structure but differs in the substituents attached to the core.

    N-(4-(tert-butyl)phenethyl)thieno(3,2-d)pyrimidin-4-amine: This compound also shares a similar core structure but has different substituents, leading to distinct properties and applications.

    7-bromopyrido(3,2-d)pyrimidin-4-ol: This compound has a different substitution pattern, resulting in unique chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H21FN4

Molecular Weight

408.5 g/mol

IUPAC Name

7-(4-fluorophenyl)-5-phenyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H21FN4/c27-21-11-13-22(14-12-21)31-17-23(20-9-5-2-6-10-20)24-25(29-18-30-26(24)31)28-16-15-19-7-3-1-4-8-19/h1-14,17-18H,15-16H2,(H,28,29,30)

InChI Key

VGQPYIHZXOYXCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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